molecular formula C19H18N2 B6303488 2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine CAS No. 2055683-25-3

2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine

Cat. No.: B6303488
CAS No.: 2055683-25-3
M. Wt: 274.4 g/mol
InChI Key: FYRWUWMJZSGYLH-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position, a 4-methylphenyl group at the 6-position, and a phenylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(4-methylphenyl)-2-hepten-4-one: A compound with a similar structural motif but different functional groups.

    2,4-Dichloro-6-hydroxy-3,5-dimethoxytoluene: Another compound with a similar aromatic structure.

Uniqueness

2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with both phenyl and methylphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-6-(4-methylphenyl)-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-14-8-10-16(11-9-14)19-13-12-18(15(2)20-19)21-17-6-4-3-5-7-17/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWUWMJZSGYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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